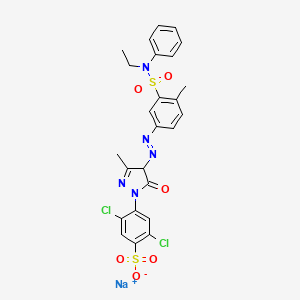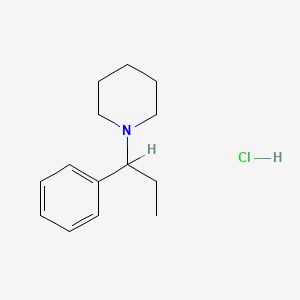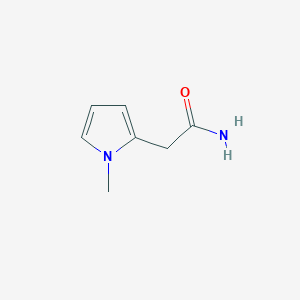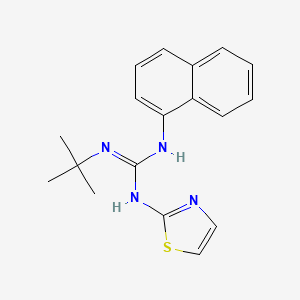![molecular formula C15H28N5OP B14467503 N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide CAS No. 72200-31-8](/img/structure/B14467503.png)
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide is a complex organic compound that features a benzamide group linked to a tris(dimethylamino)phosphanylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide typically involves the reaction of tris(dimethylamino)phosphine with an appropriate benzamide derivative. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and may require catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of benzamide derivatives .
Applications De Recherche Scientifique
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its phosphanylidene group plays a crucial role in these interactions, facilitating binding and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but different reactivity due to the absence of the benzamide group.
Tris(dimethylamino)phosphine: Shares the phosphanylidene moiety but lacks the benzamide functionality, leading to different chemical behavior.
Uniqueness
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide is unique due to its combination of a benzamide group with a tris(dimethylamino)phosphanylidene moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Propriétés
Numéro CAS |
72200-31-8 |
|---|---|
Formule moléculaire |
C15H28N5OP |
Poids moléculaire |
325.39 g/mol |
Nom IUPAC |
N-[2-[[tris(dimethylamino)-λ5-phosphanylidene]amino]ethyl]benzamide |
InChI |
InChI=1S/C15H28N5OP/c1-18(2)22(19(3)4,20(5)6)17-13-12-16-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3,(H,16,21) |
Clé InChI |
SJYCHMHWMWVSQA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=NCCNC(=O)C1=CC=CC=C1)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)


![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)



![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)

![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)


